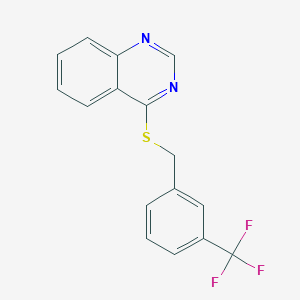

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is a compound that belongs to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 4-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

化学反应分析

Nucleophilic Substitution at the Quinazoline Ring

The quinazoline ring undergoes nucleophilic substitution, particularly at positions 2 and 4, due to electron-deficient aromatic character. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, N,N-diisopropylethylamine | 2,4-dichloroquinazoline (52 ) | 85% | |

| Amination | Neopentylamine, NaOH | 7-carboxamide derivatives (34–50 ) | 70–92% |

For example, treatment of 2-aminoterephthalic acid derivatives with thionyl chloride generates reactive intermediates for amidation .

Thioether Functionalization

The benzylthio group participates in alkylation and oxidation reactions:

Alkylation

The sulfur atom in the thioether undergoes alkylation with benzyl halides or alkyl halides:

This reaction is critical for introducing diverse substituents at the thioether position .

Oxidation

While not explicitly reported for this compound, analogous thioethers are oxidized to sulfoxides or sulfones using agents like H₂O₂ or mCPBA.

Hydrolysis and Esterification

The carboxylic acid derivatives of quinazoline undergo hydrolysis and esterification:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 20% NaOH, reflux | Carboxylic acids (10 , 11 ) | 70–92% | |

| Selective Esterification | Trimethylchlorosilane, methanol | Monoester (16 ) | 80% |

For instance, hydrolysis of ester 8 under basic conditions yields carboxylic acid 10 .

Amide Coupling

The carboxylic acid intermediates form amides via activation with thionyl chloride:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-((2-Chlorobenzyl)thio)-4-oxo-quinazoline (22 ) | Isopropylamine, Et₃N | DCM, 4 h | N-Isopropyl carboxamide (45 ) | 65% |

This method is widely used to generate bioactive carboxamide derivatives .

Cyclization and Ring Expansion

Quinazoline derivatives participate in cyclization reactions to form polycyclic systems:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Domino Cyclization | Arenediazonium salts, nitriles | 3,4-Dihydroquinazolines | 75–90% |

This one-pot method enables rapid synthesis of complex heterocycles .

科学研究应用

Anticancer Activity

Mechanism of Action

Research indicates that quinazoline derivatives, including 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been identified as a promising strategy for cancer treatment. This dual targeting can enhance the therapeutic efficacy against various cancer types, including lung, breast, and colon cancers .

Case Studies

- In a study examining the antiproliferative effects of quinazoline derivatives on cancer cell lines, compounds similar to this compound demonstrated IC50 values in the micromolar range against human carcinoma cell lines .

- Another investigation reported that certain quinazoline derivatives inhibited EGFR tyrosine kinase activity significantly, leading to reduced proliferation of cancer cells associated with this pathway .

Anti-inflammatory Properties

Targeting Inflammation

Quinazoline derivatives have also been studied for their anti-inflammatory effects. These compounds selectively inhibit the activation of nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses. This inhibition can be beneficial in treating diseases characterized by chronic inflammation .

Research Findings

- A specific study highlighted that modifications to the quinazoline structure can enhance its selectivity for NF-κB inhibition, potentially leading to fewer side effects compared to traditional anti-inflammatory drugs .

- The compound's ability to induce apoptosis in activated macrophages suggests its utility in managing inflammatory diseases such as arteriosclerosis and autoimmune disorders .

Antimicrobial Activity

Broad-Spectrum Efficacy

Recent studies have shown that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and overall antimicrobial efficacy .

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/mL |

| This compound | Pseudomonas aeruginosa | 19 mm zone of inhibition |

Other Pharmacological Applications

Potential in Neurological Disorders

Emerging research suggests that quinazoline derivatives may also exhibit acetylcholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

作用机制

The mechanism of action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

相似化合物的比较

Similar Compounds

Gefitinib: An anticancer drug that also contains a quinazoline scaffold.

Afatinib: Another anticancer agent with a quinazoline core structure.

Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.

Uniqueness

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is unique due to the presence of the trifluoromethylbenzylthio group, which can enhance its biological activity and selectivity. This structural feature may contribute to its distinct pharmacological properties compared to other quinazoline derivatives .

生物活性

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. This inhibition disrupts signaling pathways crucial for cancer cell proliferation and survival .

- Antimicrobial Activity : The compound has shown potential in disrupting microbial growth by destabilizing cellular redox homeostasis, similar to other benzaldehyde derivatives .

- Cytotoxicity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | EGFR Inhibition |

| A549 | 12.0 | VEGFR Inhibition |

| HCT116 | 8.0 | Induction of Apoptosis |

These findings suggest that the compound effectively inhibits cancer cell growth through multiple pathways.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The results indicate significant antimicrobial efficacy, particularly against Gram-positive bacteria.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study assessing various quinazoline derivatives, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, indicating its potential use in treating resistant infections .

属性

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWOAPWXFDOUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。